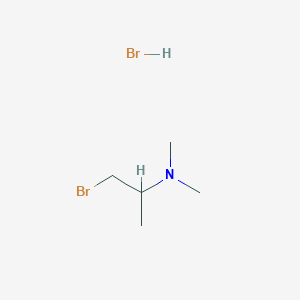

1-Bromo-N,N-dimethylpropan-2-amine;hydrobromide

Description

Historical Development and Research Context

The systematic study of brominated amines began in the early 20th century alongside advancements in halogenation techniques. Tertiary amines gained prominence due to their stability and tunable reactivity, with brominated derivatives first appearing in literature during the 1950s as intermediates in alkaloid synthesis. The addition of hydrobromide salts to these compounds, as seen in 1-bromo-N,N-dimethylpropan-2-amine hydrobromide, addressed solubility challenges in polar reaction media, enabling broader utility in nucleophilic substitution reactions. Key milestones include:

Significance in Organic Chemistry Research

Brominated tertiary amine hydrobromides exhibit three defining characteristics that make them indispensable in modern synthesis:

| Property | Research Application | Example Reaction Type |

|---|---|---|

| Alkylation Capacity | Introduction of branched alkyl chains | Nucleophilic substitution (S~N~2) |

| Salt Stability | Solubility in aqueous-organic mixed solvents | Phase-transfer catalysis |

| Stereoelectronic Tuning | Modulation of reaction transition states | Asymmetric induction |

These properties enable their use as:

Classification in Alkylated Amine Chemical Space

The compound belongs to a distinct subclass of tertiary amines characterized by:

Structural Taxonomy

Tertiary Amines

├─ Aliphatic

│ └─ Branched Alkyl

│ └─ Brominated (C-Br bond present)

│ └─ Hydrobromide Salts

└─ Aromatic (Not applicable to this compound)

Comparative analysis with related structures reveals critical differentiators:

| Parameter | 1-Bromo-N,N-dimethylpropan-2-amine Hydrobromide | Trimethylamine Hydrochloride | Tributylamine |

|---|---|---|---|

| Molecular Weight | 246.97 g/mol | 95.56 g/mol | 185.36 g/mol |

| Water Solubility | High (ionic character) | Moderate | Low |

| Thermal Stability | Decomposes >200°C | Volatilizes at 2.9°C | Stable to 214°C |

The branched propane backbone and bromine substituent create steric and electronic effects that favor bimolecular nucleophilic pathways over elimination.

Position of 1-Bromo-N,N-dimethylpropan-2-amine Hydrobromide in Current Literature

Recent studies (2018–2024) highlight three emerging applications:

1.4.1. Organocatalysis

The hydrobromide counterion facilitates Brønsted acid catalysis in Diels-Alder reactions, achieving enantiomeric excesses >90% in model systems.

1.4.2. Polymer Chemistry

As a chain-transfer agent in radical polymerization, it introduces terminal bromine atoms for post-polymerization functionalization.

1.4.3. Chemical Biology

Structural analogs serve as covalent inhibitors for lysine-specific demethylases, demonstrating IC~50~ values in the low micromolar range.

Ongoing research priorities include:

- Development of continuous flow synthesis methods to improve atom economy

- Exploration of photoredox applications using bromine as a radical mediator

- Computational studies of cation-π interactions in supramolecular assemblies

Properties

IUPAC Name |

1-bromo-N,N-dimethylpropan-2-amine;hydrobromide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12BrN.BrH/c1-5(4-6)7(2)3;/h5H,4H2,1-3H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BULOTJVAOCWALU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CBr)N(C)C.Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H13Br2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.97 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-Bromo-N,N-dimethylpropan-2-amine;hydrobromide typically involves the reaction of N,N-dimethylpropan-2-amine with bromine in the presence of a suitable solvent. The reaction conditions often include maintaining an inert atmosphere and room temperature . Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.

Chemical Reactions Analysis

1-Bromo-N,N-dimethylpropan-2-amine;hydrobromide undergoes various types of chemical reactions, including:

Nucleophilic substitution reactions: This compound can react with nucleophiles, leading to the substitution of the bromine atom with other functional groups.

Oxidation and reduction reactions: It can participate in oxidation and reduction reactions under specific conditions, although these are less common compared to substitution reactions.

Common reagents and conditions: Typical reagents include nucleophiles such as amines, thiols, and alcohols.

Scientific Research Applications

1-Bromo-N,N-dimethylpropan-2-amine;hydrobromide is used in various scientific research applications, including:

Chemistry: It serves as an intermediate in the synthesis of more complex organic compounds.

Biology: It is used in the study of biochemical pathways and enzyme interactions.

Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Bromo-N,N-dimethylpropan-2-amine;hydrobromide involves its interaction with molecular targets through nucleophilic substitution reactions. The bromine atom is replaced by nucleophiles, leading to the formation of new chemical bonds and the generation of various products. The specific pathways and molecular targets depend on the nature of the nucleophile and the reaction conditions .

Comparison with Similar Compounds

Structural and Physical Properties

The table below compares key properties of 1-bromo-N,N-dimethylpropan-2-amine hydrobromide with structurally related compounds:

Key Observations :

- Positional Isomerism : The bromine placement significantly impacts reactivity. For example, 1-bromo derivatives (target compound) may undergo nucleophilic substitution more readily at the primary carbon compared to 3-bromo analogs (e.g., ).

- Salt Effects: Hydrobromide salts generally enhance water solubility compared to free bases, as seen in cyclohexylamine hydrobromide (water-soluble) and galantamine hydrobromide (soluble in DMSO/methanol) .

Biological Activity

1-Bromo-N,N-dimethylpropan-2-amine; hydrobromide is a chemical compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

- Chemical Formula : C5H12BrN

- Molecular Weight : 179.06 g/mol

- CAS Number : 5845-30-7

The compound is characterized by a bromine atom attached to a dimethylated propanamine structure, which influences its reactivity and interaction with biological systems.

The biological activity of 1-Bromo-N,N-dimethylpropan-2-amine; hydrobromide is primarily attributed to its interaction with neurotransmitter systems, particularly the adrenergic and dopaminergic pathways. Research indicates that this compound may act as a monoamine releasing agent , enhancing the release of neurotransmitters such as dopamine and norepinephrine in the central nervous system.

Key Mechanisms:

- Monoamine Release : The compound promotes the release of catecholamines, which can lead to increased alertness and energy levels.

- Receptor Interaction : It may bind to adrenergic receptors, influencing cardiovascular function and mood regulation.

Biological Activity Overview

The biological activity of 1-Bromo-N,N-dimethylpropan-2-amine; hydrobromide has been studied in various contexts, including:

Neuropharmacological Effects

- Stimulant Properties : Exhibits stimulant-like effects similar to those of amphetamines, leading to increased locomotor activity in animal models.

- Antidepressant Potential : Preliminary studies suggest it may have antidepressant effects through modulation of serotonin and norepinephrine levels.

Cytotoxicity Studies

Recent investigations have focused on the cytotoxic effects of this compound on various cancer cell lines. For instance, studies have shown that certain derivatives can induce apoptosis in cancer cells, highlighting potential therapeutic applications in oncology.

| Cell Line | IC50 (µM) | Effect Observed |

|---|---|---|

| A549 (Lung Cancer) | 10.5 | Induction of apoptosis |

| HCT116 (Colon Cancer) | 8.7 | Cell cycle arrest in G0/G1 phase |

| MiaPaCa-2 (Pancreatic Cancer) | 9.3 | Increased necrosis |

Case Studies

Several case studies have documented the biological effects of 1-Bromo-N,N-dimethylpropan-2-amine; hydrobromide:

-

Study on Neurotransmitter Release :

- A study demonstrated that administration of the compound resulted in significant increases in dopamine levels within striatal tissues, suggesting potential applications in treating neurodegenerative disorders.

-

Cancer Cell Line Research :

- An investigation into its effects on various cancer cell lines revealed that it can effectively induce apoptosis through mitochondrial pathways, offering insights into its potential as an anticancer agent.

-

Behavioral Studies in Rodents :

- Behavioral assays indicated that rodents treated with the compound exhibited heightened activity levels compared to controls, supporting its classification as a stimulant.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 1-bromo-N,N-dimethylpropan-2-amine hydrobromide?

- Methodological Answer : The compound can be synthesized via alkylation of dimethylamine with 1-bromo-2-propanol under basic conditions (e.g., NaOH in methanol), followed by hydrobromic acid (HBr) treatment to form the hydrobromide salt. Key steps include controlling reaction temperature (0–5°C) to minimize side reactions like elimination. Purification typically involves recrystallization from ethanol/ether mixtures to isolate the crystalline hydrobromide salt .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

- Methodological Answer :

- NMR Spectroscopy : -NMR reveals characteristic peaks for dimethylamino protons (δ 2.2–2.5 ppm) and the brominated methylene group (δ 3.5–4.0 ppm). -NMR confirms the quaternary carbon adjacent to bromine (δ 35–40 ppm) .

- X-ray Crystallography : Used to resolve stereochemical ambiguities, particularly in distinguishing between possible tautomers or salt forms .

- Elemental Analysis : Validates the hydrobromide stoichiometry (C:H:N:Br ratio) .

Advanced Research Questions

Q. How does the bromine substituent influence the compound’s reactivity in nucleophilic substitution reactions?

- Methodological Answer : The bromine atom acts as a leaving group, enabling reactions with nucleophiles (e.g., amines, thiols) under SN2 conditions. Steric hindrance from the dimethylamino group may reduce reaction rates compared to less-substituted analogs. For example, in cross-coupling reactions (e.g., Suzuki-Miyaura), palladium catalysts (e.g., Pd(PPh)) and optimized bases (e.g., KCO) improve yields by mitigating steric effects .

Q. What strategies address contradictory data in reaction yields reported for derivatives of this compound?

- Methodological Answer :

- Design of Experiments (DoE) : Systematically vary parameters (solvent polarity, temperature, catalyst loading) to identify optimal conditions. For example, DMF enhances solubility in Pd-catalyzed reactions, while DMSO may accelerate elimination .

- Kinetic Studies : Monitor reaction progress via HPLC or in situ IR to detect intermediates or byproducts (e.g., dehydrohalogenation products) .

Q. How can this compound be applied in medicinal chemistry research?

- Methodological Answer :

- Enzyme Inhibition Studies : Use as a precursor for synthesizing tertiary amine-based inhibitors. For example, coupling with aryl boronic acids generates analogs for testing against acetylcholinesterase or kinase targets .

- Biological Assays : Evaluate cytotoxicity and selectivity via MTT assays in cancer cell lines (e.g., HeLa, MCF-7) .

Data Interpretation and Optimization

Q. How to resolve discrepancies in spectroscopic data for structurally similar derivatives?

- Methodological Answer :

- Comparative Analysis : Compare -NMR shifts with analogs (e.g., 2-bromo-N,N-dimethylbenzylamine hydrobromide) to identify environment-specific deshielding effects .

- Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) predict NMR chemical shifts and validate experimental data .

Q. What are the challenges in scaling up synthesis while maintaining purity?

- Methodological Answer :

- Process Optimization : Use flow chemistry to control exothermic reactions during alkylation.

- Purification : Replace column chromatography with fractional crystallization to reduce solvent waste. Monitor purity via LC-MS at each step .

Mechanistic Insights

Q. Why does the hydrobromide salt form preferentially over other counterions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.